Leurubicin

Description

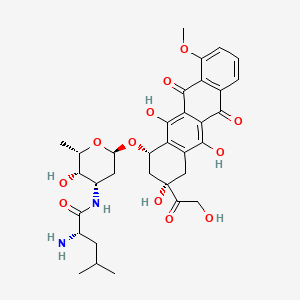

structure given in first source; a prodrug of doxorubicin

Structure

3D Structure

Properties

CAS No. |

70774-25-3 |

|---|---|

Molecular Formula |

C33H40N2O12 |

Molecular Weight |

656.7 g/mol |

IUPAC Name |

(2S)-2-amino-N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-4-methylpentanamide |

InChI |

InChI=1S/C33H40N2O12/c1-13(2)8-17(34)32(43)35-18-9-22(46-14(3)27(18)38)47-20-11-33(44,21(37)12-36)10-16-24(20)31(42)26-25(29(16)40)28(39)15-6-5-7-19(45-4)23(15)30(26)41/h5-7,13-14,17-18,20,22,27,36,38,40,42,44H,8-12,34H2,1-4H3,(H,35,43)/t14-,17-,18-,20-,22-,27+,33-/m0/s1 |

InChI Key |

HROXIDVVXKDCBD-ZUWKMVCBSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)[C@H](CC(C)C)N)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(CC(C)C)N)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

leucyl-doxorubicin N-L-leucyl-doxorubicin N-L-leucyldoxorubicin N-leucyl-doxorubicin N-leucyldoxorubicin |

Origin of Product |

United States |

Foundational & Exploratory

Stereochemical Nuance in Anthracyclines: A Technical Whitepaper on Epirubicin vs. Doxorubicin

Executive Summary

Anthracyclines remain a cornerstone of antineoplastic therapy, yet their clinical utility is historically bottlenecked by cumulative, dose-dependent cardiotoxicity. Doxorubicin (DOX) and its semisynthetic derivative, Epirubicin (EPI), share nearly identical planar ring structures that intercalate into DNA. However, a singular stereochemical inversion fundamentally alters their pharmacokinetic (PK) clearance, metabolic charting, and toxicological profiles[1][2].

As application scientists, we must look beyond basic efficacy and understand how minor structural modifications dictate molecular behavior in vivo and in vitro. This whitepaper deconstructs the chemical distinctions between DOX and EPI, translates these differences into pharmacokinetic causality, maps the divergent cardiotoxic pathways, and provides a self-validating analytical protocol for their chromatographic separation.

Structural and Chemical Distinctions: The Power of Epimerization

The structural divergence between DOX and EPI is minimal yet profound. Epirubicin is the 4'-epimer of doxorubicin[1]. The sole difference lies in the spatial configuration of the hydroxyl (-OH) group at the 4' position of the daunosamine (amino sugar) moiety[3].

-

Doxorubicin: Features an axial orientation of the 4'-hydroxyl group[4].

-

Epirubicin: Features an equatorial orientation of the 4'-hydroxyl group, achieved via axial-to-equatorial epimerization[3][4].

Causality in Drug Design: Why does this matter? The equatorial position of the hydroxyl group in epirubicin is sterically less hindered than the axial position in doxorubicin. This increased accessibility allows Epirubicin to serve as a substrate for uridine 5'-diphospho-glucuronosyltransferases (UGTs)[5]. Consequently, EPI undergoes extensive

Fig 1: Structural logic tree showing how 4'-OH epimerization dictates metabolism and toxicity.

Pharmacokinetics and Metabolism: Quantitative Disparities

The structural ability of EPI to undergo glucuronidation results in the formation of 4'-O-

While both drugs exhibit a triphasic elimination pattern and extensive distribution into tissues, EPI clears from the plasma nearly twice as fast as DOX[5][6].

Table 1: Comparative Pharmacokinetic Parameters

| Parameter | Doxorubicin (DOX) | Epirubicin (EPI) | Mechanistic Driver |

| Terminal Half-Life ( | 30 - 48 hours[6] | 31 - 33 hours[1][6] | Rapid conversion to glucuronides in EPI. |

| Total Plasma Clearance | ~56.8 L/h (or 24-30 L/h/m²)[6] | ~75.0 L/h (or 45-50 L/h/m²)[5][6] | EPI clearance is nearly 2-fold higher[5]. |

| Volume of Distribution ( | 33.3 L/kg[6] | 31.8 L/kg[6] | Both exhibit high lipophilicity and tissue binding. |

| Primary Unique Metabolite | None (Aglycones/Doxorubicinol)[5] | 4'-O- | Equatorial 4'-OH allows UGT enzyme binding. |

| Max Cumulative Dose | 400 - 550 mg/m²[1] | 900 - 1000 mg/m²[1] | Faster clearance reduces myocardial accumulation. |

Cardiotoxicity: Mechanistic Divergence at the Myocardial Level

Both agents induce dose-dependent, irreversible cardiomyopathy, but Epirubicin is significantly less cardiotoxic at equimolar doses[1][8]. The pathogenesis of anthracycline-induced cardiotoxicity (AIC) is decoupled from its primary antitumor mechanism (Topoisomerase II

Instead, cardiotoxicity is driven by the drug's interaction with Topoisomerase II

Because EPI is cleared more rapidly via glucuronidation, its area under the curve (AUC) in cardiac tissue is lower, reducing the sustained interaction with Topo II

Fig 2: Molecular pathway of anthracycline-induced cardiotoxicity via Topoisomerase IIβ and ROS.

Experimental Protocol: Baseline Chromatographic Separation of DOX and EPI

Because DOX and EPI are epimers with identical molecular weights and highly similar polarities, standard reversed-phase high-performance liquid chromatography (RP-HPLC) requires precise optimization to achieve baseline resolution.

Scientific Causality: The daunosamine sugar contains a primary amine that is highly basic (

Materials and Reagents

-

Stationary Phase: Reversed-phase C18 column (e.g., Purosphere® C18 or Spherisorb ODS 1, 5 µm, 250 x 4.6 mm)[12].

-

Mobile Phase: Isocratic mixture. 60% Aqueous Buffer : 40% Organic Modifier[13].

-

Aqueous Buffer: 0.16% o-phosphoric acid (pH ~3.0) OR 0.06 M sodium hydrogen phosphate with 0.05% triethylamine (adjusted to pH 4.6)[12].

-

Organic Modifier: Acetonitrile/Methanol mixture (80:20 v/v).

-

-

Internal Standard (IS): Daunorubicin (accounts for extraction recovery variances)[12].

Step-by-Step Methodology (Self-Validating System)

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition C8 Bond-Elut SPE cartridges with 2 mL methanol followed by 2 mL water[12].

-

Spike plasma/serum samples with Daunorubicin (IS) to a final concentration of 100 ng/mL[12].

-

Load the biological sample onto the cartridge. Wash with 2 mL of 0.1 M citric acid to remove proteinaceous interferences.

-

Validation Check: Elute analytes using Acetonitrile–0.2 M sodium hydrogen phosphate (pH 3.6). This ensures >94% recovery of both epimers[12].

-

-

Chromatographic Execution:

-

Set column oven temperature to 30 °C to ensure reproducible mass transfer kinetics.

-

Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Inject 10 µL of the reconstituted SPE eluate.

-

-

Detection:

-

System Suitability and Validation:

-

Self-Validation Criteria: The system is only deemed suitable if the resolution (

) between DOX and EPI is > 1.5, and the tailing factor for both peaks is < 1.5. The IS (Daunorubicin) must elute with a stable relative retention time (RRT).

-

Fig 3: Self-validating HPLC workflow for the baseline separation of DOX and EPI.

Conclusion

The transition from doxorubicin to epirubicin highlights a triumph of rational drug design, where a simple axial-to-equatorial epimerization of a hydroxyl group unlocks a novel metabolic pathway. By enabling

References

- What is the difference between epirubicin and doxorubicin? - Dr.Oracle -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfTVg7-rIvnYZRhxsC1jXGwqG_vFQIPHjmk-qr6ka0fADrhh-M9hjHCqAgO0hOWqSGa3PYZpKLkfhyHUPV_l_BGEaYNks-jPd8ZTFeCdJ3ec0lRiHhv1_lekknu0Tfb5Vy-LaRKWb0bipGjAf4UblMH8vITLeNkapoCiXMJaSpetrlS_Imw5yA6ZkpBkwm9g3kvxz8w7hBzeByJKA=]

- Epirubicin and doxorubicin comparative metabolism and pharmacokinetics. A cross-over study - PubMed -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkKzB4QIZqxh3EcumhphCrAN0tAnxqCXOY6SejdMS3kJlJvlCOwxgUayUVqKzYxw7TiyF2KeIj3HH0XyUrHDNmLTGdZxDIFZsX9oZbTzQh7PVUmtjKY7gsimFfqz1dt7pzFmQ=]

- Comparative pharmacokinetics and metabolism of doxorubicin and epirubicin in patients with metastatic breast cancer - PubMed -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVHWgeEuvnWqO6bFQOKuJwUbytuyNuKMGT0T81eCfx8jXysBkOMAAsG5RwP-Nc3JTVIjP3otZPYWj2OatmybrKIh79O9UAFYjVThXWMM7cMbwtyQHW7CRG45DM37W61tEs-rk=]

- Are Adriamycin (doxorubicin) and epirubicin the same? - Dr.Oracle -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIN0YSBHuJL-I1Ir51xchWz5ueKA17ah_TFIZa_cpRuK8AykkhH5M8c5EN9XC8JGYakMnH0qTArhB5sQVPUfmq-Vgdlq7yaicrTnRRnE0h8ZwPON2MK4CNxfPG-Tm_RoI2gHg77TNnGQ8iY93XRk_rYaG7ogTwr-LcVJRBm_AN43Un91JUWRI-taIoWo2XTPY7Bik0Pg==]

- Toxicological aspects of antineoplastic drugs Doxorubicin and Epirubicin - OAText -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXBbbRdTw3H8urvFlN83_kjknn5LHIefhx2uVuJtn9um3Nj27dS5F1YTC-0pA12XG6EHET9zUocBiHdM91Dk4L4YyEQPqnE2_W8_EIL7CxaXQKQ5jdx9SyjVJGQido99cBgO7qUSa5cO_hz1NHMZtf8r64-7Js4kpn_Px4gBqGLPDbeh5pCAxDHKpb_muOofxTnf1XZDlS2ZyPGfhFbw==]

- Epirubicin - Wikipedia -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZeIugEfLZXxdy0JVYaviiWtj9YQU3wmFwq_u-yJEaFKsOc2vtu1MzdDgJAFKWXQzp3bPu8ui8QcQG0SUgEFCdJBK6V4ZT0dUuHxjDK8HCOF-zDWYINrg17uqh6pEI-ML4Zm0=]

- Contradistinction between doxorubicin and epirubicin: in-vivo metabolism, pharmacokinetics and toxicodynamics - OUP -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzR_kKMRxpC4amhUJzA-TmEtfHvOAEkL9JneqE2bw-B6sKmnfl5Pw7__-4oDZPFDUgFrMeO9H9f-VHppyiq42YGZluLIETikmG2sLgrbhqHkmuPo_f9_Hj-7_wamYyKffza03H_BD7dqje1gMCnI5YrF0DtYGjlN1PaBkb2SLoJVpCGzLZcmiWuCc=]

- Structures of doxorubicin, epirubicin, amrubicin - ResearchGate -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXaypIg4eX7-6c3qaGqt7lqaUCUI7QCxshEcW0MxJzK0JV7gCq1YAWu8R3d0Fw6bimFpPxKWgikojXxNnNTvregxlB46612f8A2dgM67xJd1YqmwjTtrkKvLIxD4eRhgm5kkRZyOnLtK9r2P5tUxAEJyZi-5JJQ7frOcn3SP033xNMfrrljDui9MMvk-yDdQQj25s15USf-ZCBqnch6Wqgu1HrLY0sr91fXcLXb6HSu2OcSpy3jSTVnoUImOsjzA==]

- Solid-phase extraction with RP-HPLC enables accurate separation and detection of doxorubicin, epirubicin - Chromatography Today -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbn5yVSz2W_z0dAdFAEav-fNbNNi2FxHShbVgknxPqLWB2XHxXDtlNBxhvJ3Tus4f4enh2Tu0X77a4ghENBiZROsBD2ytS0BTZm_rd9JFHvozEMwqE91JHncFpGt-vTMeVDXZKKRxACI3kAik6OQ0DAPoS_TLwqFZxPuLXH5gO1AhWXcRVdw-fdG8UHv9lbRmQguSEVMK8Whs6LhV3XdrK5B-UdS53Gkk2Esfj6-WNeoMhBheOoi--xZU0dvSN10WKJyv9ZHuOdLGYX7MF7lwMb2xMUdbYpKjKu_imSCEHi09Y6rwjDjKFkMk7edLQmJ5i52Zyx69KqpKFt7licA==]

- Doxorubicin - StatPearls - NCBI Bookshelf -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEMyFqJI0JbvoUXUxDNC8vamPH62OaAB3NzT_BkNKXWSp5_j3AYyhmCgFT4dsaZgghkgJzc38LoStaefOK7z4At7M3UciPWKRmVo49x7jafvDGzZ-TMtb4WUceql8uigZOqO7Ugsy8xA==]

- Cardiotoxicity of Anticancer Drugs: Mechanism and Management - DovePress -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbSyrJErV1Qy-XRVVHUfyKHedtFr45ycx484b-6WbWEo7T-PrgfiyQDAEJMG-OVoE8PKLB5WV16heoSUTOE4G61EsXRv7UuKk-yLAvPJK0m-jttRE5hByOXO1fKZ6VjihRFZ7UEnFrkG5slCI_S7T6bvYN40_z5GjvvjJe3LPcnd79jg4NUIuMCbK_ZJunKREktG6hpl_F4PI_qaOHEQlKfkvlILG2PF0-Wu-oUnpSWJ1P5IaJSVkITgSPa5LmKL8=]

- Doxorubicin and Its derivatives Epirubicin, Idarubicin - ResearchGate -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhTx3nJevJyeJlII_Eb4XWMrcBed29quuBGvA_JuFB2ia-vRF5cgrO4PhWMjKq8Qm6qgMbpHgEQmXMKyVt73IyogoDDKNop7sHz5PEQeODtyhy-c5LAbmG6M379J2N2Unwfgooaqm9_S5NlhE2O03R-g2J7ozgXcQPtCLAwKEx3ET6T1Zsd-OBxaCNhn44dvJVMovSkvYLKP8yBF1LC7wxH_aPqHtyh0lIvqVWjTWbJ0cCFJdwaz-yIijeRXBsHxptLd89Zw==]

- Pathophysiology of Doxorubicin-Mediated Cardiotoxicity - PMC -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZeSSafRh32Ttd3bsbfWOnzVT3eN3mqwqbNn6xx3HWhg_yskXWm3c4v7ZDaCDb0jhSAQw_DG030rzUJADk3o1tWfiXKl21pAxpTZXlDOVgpawTHDyUKLO9Y8g_VtAlYzZN2YdbxtHLqi591BOE]

- Developed and validated stability indicating HPLC method for the determination of epirubicin - SciELO -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXK2pTcp6jINlNfHnfMSGjDUOp16-eGzJCZqF_lRV7gS4kTjrPslqer_7XHLyf2tFKs83Fkr2OQzEMyQw47kzqxPrHsM3Ykn6DuLl8T-2cTXVr25e5T-G9hKdk8KsALro5E9T-nconCtYGskYjstYvFkG1TH5dr7gxGw==]

- Development and Validation of RP-HPLC Method for the Determination of Doxorubicin - IJATES -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEd8JCH7S5PWj69Xz4CBZxNmly8loN3UxpXAmKgs-z_YjGILfXQUT_xmnwE-FTCa1vQ3QdBlOZZkBrtVrP8H7sYTgzoyuS6UurUEJvBrDikMfb8BuMnzCQMtGH2JR9pkxTmgqcgqeSV8tYJmZzaU7grpQfpjxjv9_L4V1qMug==]

Sources

- 1. droracle.ai [droracle.ai]

- 2. droracle.ai [droracle.ai]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Epirubicin - Wikipedia [en.wikipedia.org]

- 6. Epirubicin and doxorubicin comparative metabolism and pharmacokinetics. A cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative pharmacokinetics and metabolism of doxorubicin and epirubicin in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oatext.com [oatext.com]

- 9. Pathophysiology of Doxorubicin-Mediated Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. academic.oup.com [academic.oup.com]

- 12. chromatographytoday.com [chromatographytoday.com]

- 13. ijates.com [ijates.com]

Discovery and synthesis of 4'-epidoxorubicin

The Discovery and Synthesis of 4'-Epidoxorubicin (Epirubicin): A Technical Whitepaper on Rational Drug Design and Semisynthetic Workflows

Executive Summary

The development of anthracycline antibiotics represents a cornerstone of modern oncology. However, the clinical utility of first-generation anthracyclines like doxorubicin is fundamentally limited by cumulative, dose-dependent cardiotoxicity. In the 1970s, researchers at Farmitalia Carlo Erba pioneered a rational drug design approach to overcome this bottleneck, leading to the discovery of 4'-epidoxorubicin (epirubicin)[1]. As a Senior Application Scientist, I have structured this whitepaper to dissect the stereochemical rationale, the quantitative pharmacological advantages, and the rigorous semisynthetic and biosynthetic workflows required to produce this critical active pharmaceutical ingredient (API).

Rational Drug Design: The Stereochemical Imperative

The discovery of epirubicin was driven by the hypothesis that modifying the daunosamine sugar moiety of doxorubicin could alter tissue distribution and metabolism without compromising the molecule's ability to intercalate DNA and inhibit topoisomerase II[2].

Epirubicin is the 4'-epimer of doxorubicin. In doxorubicin, the hydroxyl group at the C-4' position of the daunosamine sugar is in an axial configuration. In epirubicin, this hydroxyl group is inverted to an equatorial configuration[1].

Mechanistic Causality of Reduced Cardiotoxicity: This single stereochemical inversion profoundly impacts the drug's pharmacokinetic profile. The equatorial hydroxyl group in epirubicin is sterically unhindered, making it a highly accessible substrate for hepatic uridine diphosphate-glucuronosyltransferases (UGTs)[2]. This facilitates rapid glucuronidation and subsequent hepatobiliary excretion[2]. Consequently, epirubicin exhibits a faster plasma clearance and a shorter terminal half-life compared to doxorubicin[2]. This accelerated elimination reduces the area under the curve (AUC) in cardiac tissue, drastically mitigating the accumulation of cardiotoxic semiquinone free radicals in the myocardium[3].

Quantitative Pharmacological Profiling

The stereochemical advantage of epirubicin translates directly into superior clinical dosing thresholds. The table below summarizes the quantitative pharmacological differences between the two agents, demonstrating how epirubicin allows for prolonged therapeutic regimens before reaching cardiotoxic limits[4],[2],[5].

| Pharmacological Parameter | Doxorubicin | Epirubicin |

| C-4' Stereochemistry | Axial hydroxyl | Equatorial hydroxyl |

| Median Dose to CHF Onset | ~492 mg/m² | ~1,134 mg/m² |

| Recommended Max Cumulative Dose | 400–550 mg/m² | 900–1,000 mg/m² |

| Incidence of CHF (at 550 mg/m²) | High (Dose-limiting threshold) | ~0.9% |

| Primary Route of Elimination | Hepatic (Slower clearance) | Hepatobiliary (Rapid glucuronidation) |

| Antitumor Efficacy (Breast Cancer) | Baseline (Median response: 7.1 months) | Equivalent/Superior (Median response: 11.9 months) |

Semisynthetic Workflow: A Self-Validating Protocol

The classical industrial synthesis of epirubicin relies on the semisynthetic conversion of naturally fermented daunorubicin[1]. To ensure high yield and enantiomeric purity, the protocol must be treated as a self-validating system, where each chemical transformation is verified before progression.

Fig 1: Semisynthetic workflow of Epirubicin from Daunorubicin via C-4' epimerization.

Step 1: N-Protection of Daunorubicin

-

Action: React daunorubicin hydrochloride with trifluoroacetic anhydride (TFAA) in anhydrous dichloromethane (DCM) at 0°C.

-

Causality: The primary amine on the daunosamine sugar is highly nucleophilic. If left unprotected, it will undergo unwanted side reactions during the subsequent C-4' oxidation step. Trifluoroacetylation provides a robust, electron-withdrawing mask that is easily removed under mild conditions later[1].

-

Validation Checkpoint: Perform LC-MS. The reaction is complete when the starting material peak disappears and a new peak corresponding to [M+H]⁺ + 96 Da emerges.

Step 2: Oxidation to 4'-Keto Intermediate

-

Action: Subject the N-protected daunorubicin to Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine in DCM at -78°C).

-

Causality: To invert the stereocenter at C-4', the existing axial hydroxyl group must be destroyed. Oxidation converts the sp³ hybridized C-4' carbon into an sp² hybridized planar ketone, erasing the original stereochemistry and preparing the site for stereoselective hydride attack.

-

Validation Checkpoint: Analyze via FT-IR spectroscopy. The appearance of a strong, sharp absorption band at ~1720 cm⁻¹ confirms the formation of the new ketone carbonyl.

Step 3: Stereoselective Reduction (Epimerization)

-

Action: Treat the 4'-keto intermediate with sodium borohydride (NaBH₄) in methanol at -20°C.

-

Causality: The bulky aglycone and adjacent ring substituents create significant steric hindrance on one face of the daunosamine ring. The small hydride nucleophile preferentially attacks the planar ketone from the less hindered axial face. This stereoelectronic preference forces the resulting alkoxide into the equatorial position, yielding the 4'-epi configuration.

-

Validation Checkpoint: Conduct ¹H-NMR spectroscopy. The coupling constant (J-value) of the C-4' proton will shift. An axial-axial coupling (large J, ~8-10 Hz) confirms the equatorial position of the new hydroxyl group.

Step 4: C-14 Functionalization

-

Action: Brominate the C-14 methyl group using bromine/dioxane, followed by hydrolysis with sodium formate in water[1].

-

Causality: Daunorubicin lacks the C-14 hydroxyl group present in epirubicin. This hydroxyl is critical for stabilizing the ternary complex between the drug, DNA, and topoisomerase II[2]. Bromination activates the C-14 position, and formate-driven hydrolysis substitutes the bromide with a hydroxyl group.

-

Validation Checkpoint: HPLC analysis. The product will elute earlier than the precursor due to the increased polarity imparted by the new primary hydroxyl group at C-14.

Step 5: Deprotection and Salt Formation

-

Action: Stir the intermediate in a mild aqueous sodium hydroxide solution (pH ~10) to remove the N-trifluoroacetyl group, followed by acidification with methanolic HCl[1].

-

Causality: Mild basic conditions selectively cleave the trifluoroacetamide without hydrolyzing the sensitive glycosidic bond. Acidification protonates the regenerated primary amine, precipitating epirubicin as a stable hydrochloride salt suitable for formulation.

-

Validation Checkpoint: Elemental analysis and chiral HPLC against a certified epirubicin reference standard to confirm >99% purity and enantiomeric excess (ee).

Next-Generation Biosynthesis: Metabolic Engineering

While semisynthesis remains the industrial standard, the process is tedious and relies on toxic reagents. Recent advancements in synthetic biology have enabled the direct fermentative production of epirubicin using metabolically engineered strains of Streptomyces peucetius[6],[7].

Wild-type S. peucetius naturally produces doxorubicin and daunorubicin but lacks the enzymatic machinery to form the 4'-epi configuration[7]. By knocking out the native dnmV gene (which is responsible for normal daunosamine biosynthesis) and introducing heterologous epimerase genes—such as avrE from Streptomyces avermitilis or eryBIV from Saccharopolyspora erythraea—researchers have successfully redirected the biosynthetic pathway[7].

Fig 2: Metabolic engineering of S. peucetius for direct fermentative production of Epirubicin.

This combinatorial biosynthesis approach bypasses the need for chemical protection/deprotection steps, offering a highly sustainable, "green chemistry" alternative for future industrial scale-up[6].

References

- EP0848009B1 - A process for preparing epirubicin or acid addition salts thereof

- Epirubicin Hydrochloride for Injection - accessd

- Comparison of epirubicin and doxorubicin cardiotoxicity induced by low doses - PubMed -

- What is the difference between epirubicin and doxorubicin? - Dr.Oracle -

- A Prospective Randomized Comparison of Epirubicin and Doxorubicin in Patients With Advanced Breast Cancer - PubMed -

- Production of the antitumor drug epirubicin (4′-epidoxorubicin)

- Enhanced One-Step Fermentative Production of Epirubicin by Combination of Mutagenesis and Genetic Engineering in Doxorubicin-Producing Streptomyces peucetius - SciSpace -

Sources

- 1. EP0848009B1 - A process for preparing epirubicin or acid addition salts thereof from daunorubicin - Google Patents [patents.google.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Comparison of epirubicin and doxorubicin cardiotoxicity induced by low doses: evolution of the diastolic and systolic parameters studied by radionuclide angiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. A prospective randomized comparison of epirubicin and doxorubicin in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

Epirubicin: Mechanistic Profiling as a Topoisomerase II Poison

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Technical Summary

Epirubicin (4'-epidoxorubicin) represents a critical evolution in the anthracycline class of chemotherapeutics. While structurally homologous to doxorubicin, differing only by the axial-to-equatorial epimerization of the hydroxyl group at the C-4' position of the daunosamine sugar, this stereochemical shift fundamentally alters its pharmacokinetic profile without compromising its primary mechanism of action: Topoisomerase II (Topo II) poisoning .

This guide provides a rigorous technical analysis of Epirubicin’s interaction with the Topo II-DNA cleavage complex.[1] Unlike catalytic inhibitors (e.g., merbarone), Epirubicin acts as an interfacial poison, stabilizing the transient double-strand break (DSB) intermediate. This mechanism converts an essential enzyme into a cellular toxin, triggering the DNA Damage Response (DDR) and subsequent apoptosis.

Molecular Mechanism of Action[1][2][3]

The "Interfacial Poison" Model

Epirubicin does not inhibit the catalytic activity of Topoisomerase II in the traditional sense (i.e., it does not prevent DNA binding). Instead, it arrests the catalytic cycle at the cleavage stage.

-

Intercalation: The planar anthraquinone ring of Epirubicin intercalates between DNA base pairs (preferentially at 5'-TA-3' dinucleotide steps).

-

Ternary Complex Formation: The drug-DNA complex is recognized by Topoisomerase II.[1] The enzyme cleaves the DNA phosphodiester backbone, forming a covalent phosphotyrosyl linkage (Tyr782 in human Topo II

). -

Stabilization: Epirubicin acts as a molecular wedge, stabilizing this "cleavable complex" and preventing the re-ligation step.[1]

-

Collision & Damage: The stalled Topo II-DNA-Drug complexes act as roadblocks to replication forks (S-phase) and transcription machinery, converting transient single-strand nicks into permanent double-strand breaks.[1]

Structural Differentiator: The 4'-Epimerization

The unique feature of Epirubicin is the orientation of the 4'-OH group on the sugar moiety.

-

Doxorubicin: 4'-OH is axial.

-

Epirubicin: 4'-OH is equatorial.

Consequence: This steric change increases lipophilicity and enhances glucuronidation (specifically by UGT2B7), leading to a higher total body clearance and a shorter terminal half-life compared to doxorubicin. This allows for higher cumulative dosing with reduced cardiotoxicity, while maintaining equivalent Topo II binding affinity.

Visualization: Mechanism of Action Pathway

The following diagram illustrates the transition from normal catalytic cycling to the "poisoned" state induced by Epirubicin.

Figure 1: Mechanism of Epirubicin-induced Topoisomerase II poisoning.[1] The drug traps the enzyme in the covalent cleavage state, preventing re-ligation and causing lethal DNA breaks upon replication fork collision.[1]

Quantitative Pharmacodynamics

The following data summarizes the potency and pharmacokinetic parameters of Epirubicin, essential for designing dosing regimens in preclinical models.

| Parameter | Value | Context | Source |

| IC50 (Cytotoxicity) | ~0.12 µM (67 ng/mL) | MCF-7 Breast Cancer Cells (48h exposure) | [1] |

| IC50 (Topo II Inhibition) | 0.5 - 2.0 µM | In vitro Plasmid Cleavage Assay | [2] |

| Plasma Cmax | ~3,000 ng/mL | Human, post-bolus (150 mg/m²) | [3] |

| Terminal Half-Life | ~40 hours | Shorter than Doxorubicin due to glucuronidation | [3] |

| Clearance (CL) | 60–80 L/h | High hepatic clearance via UGT2B7 | [4] |

| Cardiotoxicity Threshold | >900 mg/m² | Cumulative dose (vs 450-550 mg/m² for Dox) | [4] |

Experimental Methodologies

To rigorously validate Epirubicin as a Topo II poison (rather than a catalytic inhibitor), two distinct assays are required: an in vitro cleavage assay to demonstrate physical trapping, and an in vivo ICE assay to prove cellular target engagement.

Protocol A: In Vitro Topoisomerase II Cleavage Assay

Objective: To demonstrate that Epirubicin increases the fraction of linearized DNA (cleaved state) rather than just inhibiting relaxation.

Reagents:

-

Purified Human Topoisomerase II

(TopoGEN or Inspiralis). -

Supercoiled pBR322 Plasmid DNA (0.2 µ g/reaction ).

-

Assay Buffer: 10 mM Tris-HCl (pH 7.9), 50 mM NaCl, 50 mM KCl, 5 mM MgCl2, 1 mM ATP.[2]

-

Stop Solution: 1% SDS (Critical for trapping), 20 mM EDTA, 0.5 mg/mL Proteinase K.

Workflow:

-

Reaction Assembly: Mix Assay Buffer, pBR322 DNA, and Epirubicin (titrate 0.1 µM – 100 µM). Include a DMSO control.

-

Enzyme Addition: Add Topo II

(2-4 units) to initiate. -

Equilibration: Incubate at 37°C for 6 minutes . Note: Cleavage complexes form rapidly; long incubations favor religation if ATP is depleted.

-

Trapping (The "Poison" Step): Add SDS/EDTA Stop Solution immediately.

-

Digestion: Incubate with Proteinase K (45°C, 30 min) to remove the denatured enzyme bulk.

-

Analysis: Run on 1% agarose gel with Ethidium Bromide.

-

Result: Look for the appearance of Linear Form III plasmid.

-

Protocol B: In Vivo Complex of Enzyme (ICE) Assay

Objective: To quantify Epirubicin-induced Topo II-DNA covalent complexes inside living cells.

Workflow Visualization:

Figure 2: ICE Assay Workflow. The critical step is the use of Sarkosyl (detergent) to lyse cells, which traps the covalent complex before the enzyme can re-ligate the DNA.

Key Protocol Steps:

-

Treatment: Treat log-phase cells (e.g., MCF-7) with Epirubicin (1-10 µM) for 1 hour.

-

Lysis: Lyse directly with 1% Sarkosyl (N-lauroylsarcosine). Do not use standard RIPA buffers as they may allow reversal of the complex.

-

Separation: Overlay lysate onto a Cesium Chloride (CsCl) step gradient.

-

Centrifugation: Ultracentrifuge (SW41 rotor, ~30,000 rpm, 18-24 hours).

-

Physics: Free Topo II protein floats to the top (low density). DNA (and DNA-bound Topo II) pellets or bands lower down (high density).

-

-

Detection: Collect DNA fractions, slot-blot onto nitrocellulose, and probe with anti-Topo II

antibody.-

Validation: Signal in the DNA fractions indicates Topo II was covalently bound to DNA (poisoned) at the moment of lysis.

-

Downstream Signaling & Toxicity

The efficacy of Epirubicin relies on the cell's inability to repair the stabilized DSBs. However, its toxicity profile is bifurcated by the isoform of Topoisomerase it targets.

-

Tumor Efficacy (Topo II

): Highly expressed in proliferating cells (G2/M phase). Poisoning leads to p53 activation and apoptosis. -

Cardiotoxicity (Topo II

): Expressed in non-proliferating cardiomyocytes. Epirubicin-induced poisoning of Topo II

Figure 3: Divergent signaling pathways. Epirubicin exploits Topo II

References

-

Modulation of epirubicin cytotoxicity by tamoxifen in human breast cancer cell lines. Cancer Chemotherapy and Pharmacology. [Link]

-

Topoisomerase II inhibitors: Review of mechanism and clinical use. Biomedical Papers. [Link]

-

Pharmacokinetics and toxicity of two schedules of high dose epirubicin. Cancer Chemotherapy and Pharmacology. [Link]

-

Epirubicin Hydrochloride Injection Prescribing Information. Pfizer/FDA. [Link]

-

Topoisomerase Assays (ICE Assay Protocol). Current Protocols in Pharmacology. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ovid.com [ovid.com]

- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 4. mdpi.com [mdpi.com]

- 5. Combined effect of epirubicin and lymphokine-activated killer cells on the resistant human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Epirubicin pretreatment enhances NK cell-mediated cytotoxicity against breast cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Pharmacological Profile of Epirubicin for In Vitro Studies

Executive Summary

Epirubicin (4'-epidoxorubicin) is an anthracycline antibiotic and a stereoisomer of doxorubicin.[1] While it shares the core tetracyclic ring structure with doxorubicin, the inversion of the hydroxyl group at the 4' position of the sugar moiety confers distinct physicochemical properties—most notably increased lipophilicity and a larger volume of distribution. For in vitro researchers, this structural nuance translates to altered cellular uptake kinetics and a modified toxicity profile compared to its parent compound.[2] This guide provides a standardized technical framework for utilizing Epirubicin in cellular assays, ensuring reproducibility and mechanistic accuracy.

Physicochemical Profile & Reconstitution

Reproducibility in in vitro pharmacology begins with the integrity of the chemical probe. Epirubicin hydrochloride is sensitive to environmental factors; improper handling leads to degradation or precipitation ("crashing out"), invalidating IC50 data.[1]

Solubility and Solvent Choice

-

Primary Solvent (DMSO): Epirubicin HCl is highly soluble in Dimethyl Sulfoxide (DMSO) up to 100 mM (~58 mg/mL) .[1] This is the preferred solvent for stock solutions.

-

Aqueous Solubility: Soluble in water up to ~50 mg/mL with warming/sonication, but sparingly soluble in physiological buffers (PBS, cell culture media) at high concentrations due to the common-ion effect (Cl-) and pH sensitivity.[1]

-

Critical Threshold: Avoid aqueous concentrations >0.5 mg/mL in saline/PBS to prevent precipitation.

Stability Specifications

| Parameter | Condition | Stability Duration | Notes |

| Solid State | -20°C, Desiccated | >2 Years | Protect from light.[1] Hygroscopic. |

| DMSO Stock | -20°C or -80°C | 6 Months | Aliquot to avoid freeze-thaw cycles.[1] |

| Aqueous Working Sol. | 4°C / Room Temp | < 24 Hours | Hydrolysis occurs at alkaline pH. |

| Light Sensitivity | Ambient Light | High | Strictly light-protected (amber tubes/foil).[1] |

Protocol: Preparation of 10 mM Stock Solution

Materials: Epirubicin HCl (MW: 579.98 g/mol ), Anhydrous DMSO (Cell Culture Grade), Amber Microcentrifuge Tubes.

-

Calculation: To prepare 1 mL of 10 mM stock, weigh 5.8 mg of Epirubicin HCl.

-

Dissolution: Add 1 mL of anhydrous DMSO. Vortex rigorously for 30-60 seconds until the solution is a clear, deep orange-red.

-

Aliquot: Immediately dispense into 20-50 µL aliquots in amber tubes.

-

Storage: Store at -20°C.

-

Self-Validation: Upon thawing, inspect for precipitate. If crystals are visible, sonicate at 37°C for 5 mins. If precipitate persists, discard.

-

Mechanism of Action (MOA)

Epirubicin acts as a Topoisomerase II poison .[1] Unlike catalytic inhibitors, it stabilizes the transient DNA-Topoisomerase II cleavage complex, preventing the religation of double-stranded DNA breaks.[1] This triggers the DNA Damage Response (DDR), leading to cell cycle arrest (G2/M phase) and apoptosis.[1] Secondary mechanisms include DNA intercalation and the generation of Reactive Oxygen Species (ROS) via quinone moiety reduction.[1]

Mechanistic Pathway Diagram

Figure 1: Molecular mechanism of Epirubicin-induced cytotoxicity, highlighting the primary Topo II poisoning pathway and secondary ROS generation.[1]

In Vitro Pharmacodynamics

Epirubicin exhibits rapid cellular uptake due to its lipophilicity, often accumulating in the nucleus within 1-2 hours. However, efficacy varies significantly based on the expression of efflux pumps (P-gp/MDR1) and Topoisomerase IIα levels.[1]

Reference IC50 Values

The following values serve as a baseline for assay validation. Actual IC50s depend on seeding density, treatment duration (24h vs 72h), and assay type.[1]

| Cell Line | Tissue Origin | IC50 Range (48-72h) | Key Characteristics |

| MCF-7 | Breast (Luminal A) | 0.5 - 1.5 µM | High sensitivity; p53 wild-type.[1] |

| MDA-MB-231 | Breast (TNBC) | 0.8 - 2.0 µM | Moderate sensitivity; Aggressive/Metastatic.[1] |

| HepG2 | Liver | 0.5 - 2.5 µM | Often used for metabolism/toxicity studies.[1] |

| A549 | Lung | 0.1 - 0.5 µM | High sensitivity; prone to autophagy induction.[1] |

| H9c2 | Cardiac Myoblast | ~0.5 - 1.0 µM | Used to model anthracycline cardiotoxicity.[1] |

Note: Data synthesized from multiple comparative studies [1][2][3].

Experimental Protocols

Cytotoxicity Assay Workflow (MTT/CCK-8)

This protocol is optimized to minimize edge effects and evaporation, common sources of error in drug screening.[1]

Workflow Diagram

Figure 2: Step-by-step workflow for high-throughput cytotoxicity screening.

Detailed Protocol

-

Seeding: Seed cells (e.g., MCF-7) at 5,000 cells/well in 100 µL complete media in a 96-well plate. Use only the inner 60 wells; fill edge wells with PBS to prevent evaporation (Edge Effect).[1]

-

Adhesion: Incubate for 24 hours at 37°C/5% CO2.

-

Drug Preparation:

-

Prepare a 2X Working Solution in media (max DMSO < 0.2%).

-

Perform 1:2 or 1:3 serial dilutions.

-

Add 100 µL of 2X drug to the 100 µL of media already in the wells (Final 1X concentration).

-

-

Incubation: Incubate for 48 or 72 hours.

-

Readout:

-

CCK-8: Add 10 µL reagent, incubate 1-4h, read OD at 450 nm .

-

MTT: Add MTT, incubate 4h, solubilize formazan with DMSO, read OD at 570 nm .

-

Apoptosis Detection (Annexin V/PI)

Because Epirubicin induces apoptosis via DNA damage, simple viability assays (MTT) may not capture the full mechanism.[1]

-

Timepoint: Assess apoptosis early (12-24h) before secondary necrosis occurs.[1]

-

Gating: Epirubicin is naturally fluorescent (Ex/Em: ~480/590 nm).[1] Compensation is critical when using PE or PI channels in flow cytometry to avoid false positives.

Troubleshooting & Optimization (Expert Insights)

| Issue | Causality | Solution |

| Precipitation in Media | High concentration (>100 µM) or rapid addition of DMSO stock to cold media.[1] | Dilute DMSO stock into pre-warmed (37°C) media slowly with vortexing. Keep final DMSO < 0.5%.[1] |

| High Background Fluorescence | Epirubicin's intrinsic fluorescence interfering with assay dyes.[1] | Include a "Drug Only" control (no cells) to subtract background fluorescence in fluorometric assays. |

| Plastic Adsorption | Anthracyclines adhere to polystyrene.[1] | Use low-binding plastics or glass-coated consumables for pharmacokinetic/uptake studies.[1] |

| Variable IC50s | Cell density affects drug-per-cell ratio.[1] | Standardize seeding density. Higher density = Higher IC50 (Inoculum Effect).[1] |

References

-

Mechanism of Action & Topoisomerase II

-

Physicochemical Stability

-

Comparative Cytotoxicity (IC50 Data)

-

Cellular Uptake & Retention

-

Assay Optimization

Sources

Epirubicin: Molecular Interception of Topoisomerase II and Downstream Cellular Cascades

Executive Summary

Epirubicin (4'-epidoxorubicin) represents a critical evolution in anthracycline therapeutics. While structurally an epimer of doxorubicin—differing only in the orientation of the C-4' hydroxyl group on the daunosamine sugar—this stereochemical shift fundamentally alters its pharmacokinetic profile and cellular toxicity.

For researchers and drug developers, understanding Epirubicin requires moving beyond the general "DNA intercalator" label. This guide dissects the compound’s precise interfacial poisoning of Topoisomerase II (Topo II), its activation of the DNA Damage Response (DDR) network, and the experimental frameworks required to validate these mechanisms in a controlled laboratory setting.

Part 1: Molecular Mechanism of Action[1]

The Stereochemical Advantage

The clinical advantage of Epirubicin over Doxorubicin stems from its enhanced lipophilicity and glucuronidation rate. The axial-to-equatorial shift of the 4'-OH group facilitates faster elimination, allowing for higher cumulative dosing with reduced cardiotoxicity. However, at the nuclear level, the "warhead" remains the anthracycline ring system.

Target 1: Topoisomerase II Poisoning

Epirubicin does not merely inhibit Topo II; it converts this essential enzyme into a cellular toxin. This is defined as Interfacial Poisoning .

-

The Normal Cycle: Topo II creates a transient double-strand break (DSB) in DNA (the "G-segment"), passes another DNA helix (the "T-segment") through it, and religates the break.[1]

-

The Epirubicin Trap: Epirubicin intercalates into the DNA at the site of the cleavage.[1][2]

-

Stabilization of the Cleavable Complex: The drug binds at the interface of the DNA and the Topo II active site.[3] It physically prevents the religation step.[1]

-

The Lesion: The transient enzyme-bridged break becomes a permanent DSB. When a replication fork encounters this "roadblock," it results in irreversible replication arrest and lethal DNA fragmentation.

Target 2: Free Radical Generation (Secondary)

While less potent than Doxorubicin in this regard, Epirubicin undergoes one-electron reduction by reductases (e.g., NADPH-CYP450 reductase) to form a semiquinone radical. This radical reacts with

Visualization: The Molecular Cascade

Figure 1: The dual-mechanism of Epirubicin cytotoxicity: Primary Topoisomerase II poisoning and secondary oxidative stress generation.

Part 2: Cellular Signaling Pathways[5]

Upon the formation of Epirubicin-induced DSBs, the cell initiates the DNA Damage Response (DDR). The fate of the cell—survival, arrest, or death—hinges on the p53 signaling hub.

The p53 Decision Node

-

Sensing: The Mre11-Rad50-Nbs1 (MRN) complex detects the DSB.

-

Transduction: ATM (Ataxia-Telangiectasia Mutated) kinase is recruited and activated.

-

Effectors: ATM phosphorylates H2AX (

-H2AX) and p53 (at Ser15). -

Outcome:

-

Apoptosis: If damage is irreparable, p53 upregulates PUMA, NOXA, and BAX, leading to mitochondrial outer membrane permeabilization (MOMP).

-

Autophagy: A complex interaction. Epirubicin can induce protective autophagy (via AMPK activation) or cytotoxic autophagy. p53 can inhibit mTORC1, promoting autophagy as a temporary survival mechanism.

-

Visualization: The Signaling Network

Figure 2: The p53-mediated divergence of cell fate following Epirubicin exposure.

Part 3: Experimental Methodologies

As scientists, we must validate these mechanisms using robust, self-validating protocols.

Protocol A: In Vitro Topoisomerase II Decatenation Assay

Purpose: To confirm Epirubicin acts as a catalytic poison rather than a simple inhibitor.

Principle: Topo II converts catenated (interlocked) kinetoplast DNA (kDNA) into decatenated (separate) minicircles. Topo II poisons inhibit this process.[4][5][6]

Materials:

-

Human Recombinant Topoisomerase II

. -

kDNA Substrate (catenated).[7]

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM

, 2 mM ATP, 0.5 mM DTT. -

Epirubicin HCl (dissolved in DMSO).

-

Positive Control: Etoposide (VP-16).[5]

Workflow:

-

Preparation: Prepare 20

L reaction mixtures on ice. -

Incubation: Incubate at 37°C for 30 minutes . Critical Step: Do not over-incubate, as non-specific nuclease activity can degrade kDNA.

-

Termination: Stop reaction with 5

L Stop Buffer (5% Sarkosyl, 0.0025% Bromophenol Blue, 25% Glycerol). -

Electrophoresis: Load samples onto a 1% agarose gel containing 0.5

g/mL ethidium bromide. Run at 80V for 1-2 hours. -

Analysis:

-

Catenated kDNA remains in the well (high MW).

-

Decatenated minicircles migrate into the gel.[5]

-

Result: Epirubicin should show a dose-dependent decrease in minicircle bands (inhibition of decatenation).

-

Protocol B: Differential ROS Quantification (Flow Cytometry)

Purpose: To assess oxidative stress levels, relevant for cardiotoxicity studies.

Materials:

-

Cell Line: H9c2 (Cardiomyoblasts) or MCF-7 (Breast Cancer).

-

Probe: CM-H2DCFDA (General ROS) or MitoSOX Red (Superoxide specific).

Workflow:

-

Seeding: Seed cells at

cells/well in 6-well plates. Allow attachment (24h). -

Treatment: Treat with Epirubicin (0.5

M) vs. Doxorubicin (0.5 -

Staining:

-

Wash cells with warm PBS.

-

Incubate with 5

M CM-H2DCFDA in serum-free media for 30 mins at 37°C in the dark.

-

-

Recovery: Remove stain, add complete media, incubate for 15 mins (allows esterase cleavage and dye retention).

-

Acquisition: Trypsinize, resuspend in PBS + 1% BSA. Analyze via Flow Cytometry (Ex/Em: 492/520 nm).

-

Data Integrity: Gate on live singlets. Report Mean Fluorescence Intensity (MFI).

Part 4: Quantitative Data & Comparative Analysis

The following table summarizes key physicochemical and pharmacological differences essential for experimental design.

| Parameter | Epirubicin | Doxorubicin | Implications for Research |

| Stereochemistry | 4'-OH Equatorial | 4'-OH Axial | Epirubicin is more lipophilic; enters cells faster. |

| DNA Binding Constant ( | Epirubicin has slightly lower affinity, requiring higher molar doses for equivalent effect [1]. | ||

| Clearance (CL) | ~45-50 L/h/m² | ~24-28 L/h/m² | Epirubicin is glucuronidated faster; shorter half-life in vivo [2]. |

| Cardiotoxicity (MTD) | ~900 mg/m² (cumulative) | ~450-550 mg/m² (cumulative) | Epirubicin allows for dose intensification [3]. |

| Primary Mechanism | Topo II Poisoning | Topo II Poisoning | Identical molecular target. |

References

-

Spectroscopic and Electrochemical Studies on the Interaction of Epirubicin with Fish Sperm DNA. Source: ResearchGate / Journal of Chemical Society of Pakistan. URL:[Link]

-

Epirubicin - Wikipedia (Pharmacokinetics Section). Source: Wikipedia / Pharmacia & Upjohn Data. URL:[Link][10][11]

-

Comparison of epirubicin and doxorubicin cardiotoxicity in children and adolescents. Source: Journal of Cancer Research and Clinical Oncology (via NIH). URL:[Link]

-

p53-Mediated Molecular Control of Autophagy in Tumor Cells. Source: MDPI Biomolecules. URL:[Link][8]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Epirubicin - Wikipedia [en.wikipedia.org]

- 3. biomedpharmajournal.org [biomedpharmajournal.org]

- 4. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents [mdpi.com]

- 5. topogen.com [topogen.com]

- 6. Control of topoisomerase II activity and chemotherapeutic inhibition by TCA cycle metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. The induction of the p53 tumor suppressor protein bridges the apoptotic and autophagic signaling pathways to regulate cell death in prostate cancer cells | Oncotarget [oncotarget.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. oatext.com [oatext.com]

Technical Guide: Epirubicin-Mediated DNA Intercalation and Cell Cycle Arrest Mechanisms

Executive Summary

This technical guide provides a rigorous analysis of Epirubicin (4'-epidoxorubicin), a second-generation anthracycline, focusing on its primary cytotoxic mechanism: DNA intercalation and the subsequent stabilization of the Topoisomerase II cleavage complex. Unlike general pharmacological overviews, this document dissects the molecular thermodynamics of binding, the specific signal transduction cascades leading to G2/M versus G1/S arrest, and the differential efficacy profile compared to its parent compound, Doxorubicin. It is designed for researchers requiring actionable experimental protocols and mechanistic clarity.

Molecular Mechanism of DNA Intercalation

Structural Determinants

Epirubicin is the 4'-epimer of Doxorubicin.[1] While the planar anthraquinone ring system—responsible for intercalation—remains identical, the orientation of the hydroxyl group at the 4' position of the daunosamine sugar is inverted (equatorial in Epirubicin vs. axial in Doxorubicin). This stereochemical shift alters the drug's lipophilicity and pharmacokinetics but preserves the core DNA-binding geometry.

Thermodynamics of Binding

The intercalation process is driven by

-

Insertion: The planar ring inserts perpendicular to the double helix axis.

-

Stabilization: The amino sugar moiety resides in the minor groove, anchoring the complex via hydrogen bonding and electrostatic interactions with the phosphate backbone.

-

Consequence: This intercalation increases the contour length of the DNA helix and unwinds the duplex (reducing the twist angle), creating significant torsional stress.

Topoisomerase II Poisoning (The Ternary Complex)

Epirubicin does not merely inhibit Topoisomerase II (Topo II); it transforms the enzyme into a cellular toxin.

-

Normal Function: Topo II creates a transient double-strand break (DSB) to manage DNA supercoiling, forming a "cleavable complex" where the enzyme is covalently bound to the 5' ends of the broken DNA.

-

The "Poison" Effect: Epirubicin intercalates at the site of the break, bridging the DNA and the enzyme. It inhibits the religation step of the catalytic cycle.

-

Result: The transient DSB becomes permanent. When the replication fork collides with this stabilized ternary complex, it causes irreversible DNA damage, triggering the DNA Damage Response (DDR).

Mechanistic Pathway Diagram

The following diagram illustrates the progression from intercalation to cell cycle arrest.

Figure 1: Molecular cascade from Epirubicin intercalation to cell cycle checkpoint activation.

The DNA Damage Response (DDR) and Cell Cycle Arrest

Epirubicin-induced DSBs activate the ATM (Ataxia Telangiectasia Mutated) signaling axis. The cellular outcome—G1 vs. G2 arrest—is heavily context-dependent, relying on the p53 status of the cell line.[2]

The p53-Dependent G1/S Checkpoint

In cells with wild-type p53 (e.g., MCF-7 breast cancer lines), ATM phosphorylates Chk2, which stabilizes p53. Accumulated p53 transactivates p21 (CDKN1A) .[3]

-

Mechanism: p21 binds to and inhibits Cyclin E/CDK2 complexes.[3]

-

Effect: This prevents the phosphorylation of Rb (Retinoblastoma protein), blocking E2F release and halting entry into the S-phase.

The G2/M Checkpoint (Dominant in p53-Mutant Cells)

In p53-mutant cells (e.g., SK-BR-3) or under high-dose exposure, cells often bypass the G1 checkpoint and arrest in G2.

-

Mechanism: DNA damage activates Chk1/Chk2, which phosphorylate Cdc25C (phosphatase).[4] Phosphorylated Cdc25C is sequestered in the cytoplasm by 14-3-3 proteins.

-

Effect: Cdc25C cannot remove the inhibitory phosphates from CDC2 (CDK1) . Consequently, the Cyclin B1/CDC2 complex remains inactive, preventing mitotic entry.

Experimental Methodologies

To validate Epirubicin's mechanism, researchers typically employ spectroscopic binding assays and flow cytometric cell cycle analysis. Citing specific protocols ensures reproducibility.

Protocol A: Assessing DNA Intercalation via Fluorescence Quenching

Epirubicin is naturally fluorescent (Ex: ~480 nm, Em: ~590 nm). Upon intercalation into DNA, its fluorescence is quenched due to electron transfer interactions with guanine bases. This property allows for the calculation of binding constants (

Materials:

-

Calf Thymus DNA (ctDNA) in Tris-HCl buffer (pH 7.4).

-

Epirubicin stock solution (

). -

Spectrofluorometer.

Workflow:

-

Baseline: Measure fluorescence emission of free Epirubicin (

) at 590 nm (excitation 480 nm). -

Titration: Sequentially add aliquots of ctDNA to the Epirubicin solution.

-

Equilibration: Incubate for 5 minutes at 25°C after each addition to reach equilibrium.

-

Measurement: Record fluorescence intensity (

) after each addition. -

Analysis: Plot

vs.-

Note: Epirubicin typically exhibits a

in the range of

-

Protocol B: Cell Cycle Analysis via Flow Cytometry

This protocol quantifies the percentage of cells in G0/G1, S, and G2/M phases using Propidium Iodide (PI), which stains DNA stoichiometrically.

Materials:

-

PBS (Phosphate Buffered Saline).

-

Fixative: 70% Ethanol (ice-cold).

-

Staining Buffer: PBS +

PI +

Step-by-Step Workflow:

-

Harvest: Trypsinize cells and wash 2x with PBS. Pellet at 300xg for 5 min.

-

Fixation (Critical): Resuspend pellet in 200

PBS. Add 800 -

Wash: Centrifuge fixed cells (500xg, 5 min) to remove ethanol. Wash 2x with PBS.

-

Staining: Resuspend in 500

Staining Buffer (PI + RNase). -

Incubation: Incubate for 30 minutes at 37°C in the dark. (RNase digests RNA to ensure PI only stains DNA).

-

Acquisition: Analyze on a flow cytometer (excitation 488 nm, emission detected in the PE/red channel ~610 nm).

-

Gating:

-

Gate 1: FSC vs. SSC (exclude debris).

-

Gate 2: FL2-Width vs. FL2-Area (exclude doublets—critical for accurate G2/M assessment).

-

Gate 3: Histogram of FL2-Area.

-

Comparative Analysis: Epirubicin vs. Doxorubicin[1][8][9][10]

While mechanistically similar, the structural difference at the 4'-position dictates distinct clinical and experimental profiles.

| Feature | Doxorubicin | Epirubicin | Mechanistic Implication |

| Structure | 4'-OH Axial | 4'-OH Equatorial | Epirubicin is more lipophilic.[1] |

| DNA Binding ( | Similar affinity; intercalation geometry is conserved. | ||

| Glucuronidation | Minimal | Extensive | Epirubicin is rapidly glucuronidated, leading to a shorter half-life and higher total clearance. |

| Cardiotoxicity | High | Moderate | Faster elimination reduces cumulative cardiotoxic exposure, allowing higher dose intensity. |

| Cell Cycle Effect | G2/M & G1 arrest | G2/M & G1 arrest | Identical DDR pathway activation; efficacy differences are pharmacokinetic, not pharmacodynamic. |

References

-

Minotti, G., et al. (2004).[7] Anthracyclines: Molecular Advances and Pharmacologic Developments in Antitumor Activity and Cardiotoxicity. Pharmacological Reviews. Link

-

Nitiss, J. L. (2009). Targeting DNA Topoisomerase II in Cancer Chemotherapy. Nature Reviews Cancer. Link

-

Ormerod, M. G. (2002). Investigation of the Cell Cycle by Flow Cytometry. Current Protocols in Cytometry. Link

-

Platel, D., et al. (2008). Topoisomerase IIα-Targeting Agents: From Mechanism of Action to Drug Design. Current Drug Targets. Link

-

Swift, L. P., et al. (2006). Rapid Induction of Microtubule-Mediated Cell Cycle Arrest by Anthracyclines. Cancer Research.[8] Link

Sources

- 1. Intercalating Drugs that Target Topoisomerases - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. p53 controls both the G2/M and the G1 cell cycle checkpoints and mediates reversible growth arrest in human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of G2 Arrest in Response to Overexpression of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Probing the Dynamics of Doxorubicin-DNA Intercalation during the Initial Activation of Apoptosis by Fluorescence Lifetime Imaging Microscopy (FLIM) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activated cell cycle checkpoints in epirubicin-treated breast cancer cells studied by BrdUrd-flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Flow Cytometry Protocol [sigmaaldrich.com]

Methodological & Application

Protocol for inducing apoptosis with Epirubicin in vitro

An In-depth Technical Guide to Epirubicin-Induced Apoptosis in Vitro

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epirubicin, a potent anthracycline antibiotic, is a cornerstone of chemotherapy for various malignancies, including breast and gastric cancers.[1][2] Its primary therapeutic efficacy stems from its ability to induce programmed cell death, or apoptosis, in rapidly dividing cancer cells.[2][3] Understanding the molecular intricacies of this process and mastering the in vitro protocols to study it are fundamental for cancer research and the development of novel therapeutic strategies. This guide provides a comprehensive overview of the signaling cascades activated by Epirubicin, detailed step-by-step protocols for inducing and quantifying apoptosis, and expert insights into experimental design and data interpretation.

The Molecular Mechanism of Epirubicin-Induced Apoptosis

Epirubicin's cytotoxic effects are not initiated by a single action but by a multi-pronged assault on the cancer cell, culminating in the activation of apoptotic pathways. The principal mechanisms include:

-

DNA Intercalation and Topoisomerase II Inhibition: Epirubicin's planar ring structure inserts itself between DNA base pairs, distorting the double helix and interfering with DNA replication and transcription.[1][4] It also stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for resolving DNA tangles, which leads to the accumulation of irreversible DNA double-strand breaks.[1][5] This extensive DNA damage is a powerful trigger for apoptosis.[6]

-

Generation of Reactive Oxygen Species (ROS): Through redox cycling, Epirubicin generates a surge of cytotoxic free radicals.[1] This induces significant oxidative stress, leading to widespread damage of cellular components and further contributing to the apoptotic signal.[1][6]

These initial insults converge to activate the two primary apoptotic signaling cascades: the intrinsic and extrinsic pathways.

The Intrinsic (Mitochondrial) Pathway

Primarily triggered by intracellular stress like DNA damage and high ROS levels, the intrinsic pathway is a major route for Epirubicin-induced apoptosis.[1]

-

Sensing and Signal Transduction: DNA damage activates sensor proteins, leading to the stabilization and activation of the p53 tumor suppressor protein.[1][6]

-

Bcl-2 Family Regulation: Epirubicin shifts the cellular balance towards cell death by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax.[1][7][8] Activated p53 can also transcriptionally upregulate pro-apoptotic members of the Bcl-2 family.[1]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic proteins, particularly Bax, translocate to the mitochondria, forming pores in the outer membrane.[1] This disrupts the mitochondrial membrane potential and allows for the release of key apoptotic factors.[6]

-

Apoptosome Formation and Caspase Activation: Cytochrome c is released from the mitochondria into the cytoplasm.[1][7] Here, it binds to Apaf-1, forming the "apoptosome," which recruits and activates the initiator, Caspase-9.[1]

-

Execution Phase: Activated Caspase-9 cleaves and activates effector caspases, most notably Caspase-3, which then orchestrates the systematic dismantling of the cell.[1][9]

The Extrinsic (Death Receptor) Pathway

Epirubicin can also sensitize cells to apoptosis via the extrinsic pathway by influencing cell surface death receptors.[1][7]

-

Death Receptor Upregulation: Treatment can increase the expression of death receptors like Fas (CD95) on the cell surface.[1][7]

-

DISC Formation: The binding of a ligand to the death receptor recruits adaptor proteins like FADD (Fas-Associated Death Domain), forming the Death-Inducing Signaling Complex (DISC).[1][10]

-

Initiator Caspase Activation: The DISC facilitates the activation of an initiator caspase, typically Caspase-8.[1][9]

-

Execution and Crosstalk: Activated Caspase-8 can directly activate the executioner Caspase-3.[9] Additionally, it can cleave the Bcl-2 family protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria to amplify the apoptotic signal through the intrinsic pathway, creating a powerful feedback loop.[1][10]

Experimental Design and Planning

A well-designed experiment is crucial for obtaining reproducible and meaningful data. Key considerations include cell line selection, drug concentration, and experimental controls.

Cell Line Selection and Culture

The choice of cell line should be guided by the research question. Breast cancer cell lines such as MCF-7 (ER-positive) and MDA-MB-231 (triple-negative) are commonly used.[11][12] Ensure cells are healthy, in the logarithmic growth phase, and have a viability of >95% before starting any experiment.[13]

Determining Optimal Epirubicin Concentration (IC50)

The cytotoxic potency of Epirubicin varies significantly between cell lines. It is essential to first perform a dose-response assay (e.g., MTT or SRB assay) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[2][11] This value serves as a benchmark for selecting concentrations for apoptosis assays (e.g., 0.5x, 1x, and 2x IC50). Incubate cells with a range of Epirubicin concentrations for a set period (e.g., 48 or 72 hours) before assessing viability.[2][14]

| Cell Line | Cancer Type | Reported IC50 (nM) | Reference |

| MDA-MB-231 | Breast | ~13.7 | [15] |

| ZR75-1 | Breast | ~11.8 | [15] |

| MCF-7 | Breast | ~430 | [11] |

| BT-20 | Breast | ~28.3 ng/ml (~52 nM) | [16] |

Note: IC50 values are highly dependent on experimental conditions (e.g., incubation time, assay method) and should be determined empirically in your laboratory.

Time-Course Experiment

Apoptosis is a dynamic process. To capture its different stages, a time-course experiment is recommended. Analyze cells at various time points following Epirubicin treatment, such as 12, 24, and 48 hours, to observe the progression from early to late apoptosis.[12][17]

Essential Controls

-

Negative (Untreated) Control: Cells cultured in medium alone to establish baseline viability and apoptosis levels.[2]

-

Vehicle Control: Cells treated with the same concentration of the drug solvent (typically DMSO) as the highest Epirubicin concentration used. This control is critical to ensure that the observed effects are due to the drug and not the solvent.[5]

Core Protocols

Protocol 1: Preparation of Epirubicin Stock and Working Solutions

Rationale: Epirubicin hydrochloride has limited solubility in aqueous solutions but is readily soluble in DMSO.[5] Preparing a concentrated stock in DMSO allows for accurate serial dilutions into culture medium while keeping the final DMSO concentration low (<0.1%) to avoid solvent-induced toxicity.

Materials:

-

Epirubicin hydrochloride powder

-

Anhydrous, sterile DMSO

-

Sterile, light-protected microcentrifuge tubes

-

Sterile cell culture medium

Procedure:

-

In a sterile environment, weigh the desired amount of Epirubicin HCl powder.

-

Add the required volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL or ~18.4 mM).[5]

-

Vortex gently until the powder is completely dissolved. The solution should be clear and orange-red.[5]

-

Aliquot the stock solution into single-use volumes in light-protected tubes to avoid repeated freeze-thaw cycles.[5]

-

Store stock aliquots at -20°C or -80°C. Epirubicin is light-sensitive, so ensure continuous protection from light.[5]

-

On the day of the experiment, thaw an aliquot and perform serial dilutions in pre-warmed, complete cell culture medium to achieve the desired final working concentrations.

Protocol 2: General Workflow for Apoptosis Induction

Rationale: This workflow provides a standardized framework for treating cultured cells with Epirubicin to induce apoptosis before downstream analysis.

Protocols for Apoptosis Detection and Quantification

Several robust methods are available to detect the hallmark features of apoptosis. Using a combination of assays is recommended for comprehensive and validated results.

| Method | Principle | Stage Detected | Reference |

| Annexin V / PI Staining | Detects phosphatidylserine externalization and membrane integrity. | Early (Annexin V+) & Late (Annexin V+/PI+) | [18][19] |

| Western Blotting | Measures changes in apoptotic protein levels (e.g., cleaved caspases, Bcl-2 family). | Mid to Late | [1][20] |

| Caspase Activity Assay | Quantifies the enzymatic activity of specific caspases (e.g., 3/7, 8, 9). | Mid (Initiator) & Late (Executioner) | [6][18] |

| TUNEL Assay | Labels DNA strand breaks. | Late | [17][21] |

Method A: Annexin V/PI Staining by Flow Cytometry

Rationale: This is the gold standard for quantifying apoptosis. Annexin V, a protein with high affinity for phosphatidylserine (PS), detects early apoptotic cells where PS has flipped to the outer membrane leaflet.[19] Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[19][22]

Procedure:

-

Induce apoptosis as described in Protocol 2.

-

Harvest cells, including the supernatant for suspension cells, as apoptotic cells may detach.

-

Centrifuge at 300 x g for 5 minutes and wash the cell pellet once with cold 1X PBS.[13]

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[13]

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[13]

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]

-

Add 400 µL of 1X Annexin V Binding Buffer to each sample.[13]

-

Analyze immediately by flow cytometry, acquiring at least 10,000 events per sample.

Data Interpretation:

-

Lower-Left (Annexin V- / PI-): Live cells

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-Left (Annexin V- / PI+): Necrotic cells/debris[18]

Method B: Western Blotting for Apoptotic Proteins

Rationale: Western blotting provides qualitative and semi-quantitative data on the activation of specific proteins within the apoptotic cascade. The appearance of cleaved (activated) forms of Caspase-3 and its substrate PARP are definitive markers of apoptosis.

Procedure:

-

Induce apoptosis and harvest cells. Wash with cold PBS.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA or Bradford assay.[11]

-

Denature equal amounts of protein (e.g., 20-40 µg) and separate by SDS-PAGE.[1]

-

Transfer proteins to a PVDF or nitrocellulose membrane.[1]

-

Block the membrane (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.[1]

-

Incubate with a primary antibody specific to your target (e.g., anti-cleaved-Caspase-3, anti-Bax, anti-Bcl-2) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

-

Always probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[1]

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Low/No Apoptosis Induction | Epirubicin concentration is too low or incubation time is too short. | Perform a full dose-response and time-course experiment. Confirm IC50. |

| Cell line is resistant to Epirubicin. | Verify the sensitivity of your cell line from literature. Consider a different cell line. | |

| Improper storage/handling of Epirubicin. | Prepare fresh stock solutions from powder. Always protect from light.[5] | |

| High Background Necrosis | Epirubicin concentration is too high (supratherapeutic). | Use concentrations at or below the IC50. High concentrations can shift cell death towards necrosis.[1] |

| Cells were over-confluent or unhealthy before treatment. | Use cells in the logarithmic growth phase with >95% viability.[13] | |

| Inconsistent Results | Inconsistent cell seeding density. | Ensure uniform cell numbers are seeded for all conditions. |

| Repeated freeze-thaw of Epirubicin stock. | Use single-use aliquots for all experiments.[5] |

References

-

Huang, C. Y., et al. (2018). Effects of epirubicin on DNA damage, cell cycle progress, and apoptosis induction. ResearchGate. [Link]

-

Creative Diagnostics. (2025). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. [Link]

-

Wikipedia. (2023). Epirubicin. [Link]

-

Maldonado, E., et al. (2022). Cyclophosphamide and epirubicin induce high apoptosis in microglia cells while epirubicin provokes DNA damage and microglial activation at sub-lethal concentrations. PMC. [Link]

-

Hadizadeh, F., et al. (2020). Enhancement of in vitro antitumour activity of epirubicin in HER2+ breast cancer cells using immunoliposome formulation. PMC. [Link]

-

Liu, L., et al. (2017). The use of functional epirubicin liposomes to induce programmed death in refractory breast cancer. Dove Medical Press. [Link]

-

Huang, C. Y., et al. (2018). Epirubicin induces apoptosis in osteoblasts through death-receptor and mitochondrial pathways. PubMed. [Link]

-

Singh, S., et al. (2016). Toxicological aspects of antineoplastic drugs Doxorubicin and Epirubicin. OAText. [Link]

-

Maldonado, E., et al. (2022). Cyclophosphamide and epirubicin induce high apoptosis in microglia cells while epirubicin provokes DNA damage and microglial activation at sub-lethal concentrations. PubMed. [Link]

-

Logue, S. E., & Elgendy, M. (2017). In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues. MDPI. [Link]

-

Naware, S. M., et al. (2015). Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis. PMC. [Link]

-

Immunostep. (2025). Apoptosis Detection with Immunostep: Advanced Tools for Cellular Research. Immunostep. [Link]

-

Huang, C. Y., et al. (2018). Epirubicin induces apoptosis in osteoblasts through death-receptor and mitochondrial pathways. ResearchGate. [Link]

-

Groen, A. H., et al. (2013). IC 50 values (nM) for paclitaxel, docetaxel, epirubicin, doxorubicin and carboplatin in isogenic MDA-MB-231 and ZR75-1 cell lines. ResearchGate. [Link]

-

Al-Bustami, M. A., et al. (2003). The differential effects of cyclophosphamide, epirubicin and 5-fluorouracil on apoptotic marker (CPP-32), pro-apoptotic protein (p21(WAF-1)) and anti-apoptotic protein (bcl-2) in breast cancer cells. PubMed. [Link]

-

Scientific Reports. (n.d.). Suppl. Table S1. IC50 values of various chemotherapeutic agents in cancer cell lines. Nature. [Link]

-

Wang, D. S., et al. (2016). Epirubicin inhibits proliferation of breast cancer cells through upregulating p21cip1 expression. e-Century Publishing Corporation. [Link]

-

Jiang, L. H., et al. (2011). Inhibition of Bcl-2 enhances the efficacy of epirubicin chemotherapy in PC-3 prostate cancer cells. PubMed. [Link]

-

CHEO ED Outreach. (2023). Epirubicin (NON-FORMULARY). CHEO. [Link]

-

U.S. Food and Drug Administration. (n.d.). Full prescribing information. FDA. [Link]

-

Weber, D. D., et al. (2019). The column-graphs show the cumulative IC50 of epirubicin, paclitaxel,... ResearchGate. [Link]

-

Pfizer. (n.d.). EPIRUBICIN. Pfizer. [Link]

-

Drugs.com. (2024). Epirubicin: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

-

U.S. Food and Drug Administration. (n.d.). Epirubicin Hydrochloride for Injection. FDA. [Link]

-

MDPI. (2025). The Role of the BCL2 Family in Targeted Anticancer Response as Apoptotic Mediators. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. oatext.com [oatext.com]

- 4. Epirubicin - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Cyclophosphamide and epirubicin induce high apoptosis in microglia cells while epirubicin provokes DNA damage and microglial activation at sub-lethal concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Epirubicin induces apoptosis in osteoblasts through death-receptor and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of Bcl-2 enhances the efficacy of epirubicin chemotherapy in PC-3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. The Role of the BCL2 Family in Targeted Anticancer Response as Apoptotic Mediators [openmedicinalchemistryjournal.com]

- 11. Enhancement of in vitro antitumour activity of epirubicin in HER2+ breast cancer cells using immunoliposome formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The differential effects of cyclophosphamide, epirubicin and 5-fluorouracil on apoptotic marker (CPP-32), pro-apoptotic protein (p21(WAF-1)) and anti-apoptotic protein (bcl-2) in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. jitc.bmj.com [jitc.bmj.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]

- 19. Apoptosis Detection with Immunostep: Advanced Tools for Cellular Research | Immunostep Biotech [immunostep.com]

- 20. e-century.us [e-century.us]

- 21. medchemexpress.com [medchemexpress.com]

- 22. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

Epirubicin dose-response curve determination in A549 cells

Application Note: Precision Determination of Epirubicin IC50 in A549 NSCLC Cells using CCK-8

Abstract & Scientific Context

Epirubicin, an epimer of doxorubicin, is a cornerstone anthracycline used in the treatment of non-small cell lung cancer (NSCLC). Its mechanism involves the intercalation of DNA base pairs and the inhibition of Topoisomerase II, stabilizing the "cleavable complex" and preventing DNA religation.[1][2][3][4] This leads to double-strand breaks (DSBs) and subsequent apoptosis.[4]

While A549 cells (adenocarcinomic human alveolar basal epithelial cells) are the standard in vitro model for NSCLC, inconsistent IC50 reporting often stems from poor experimental design—specifically, variations in seeding density, edge effects, and assay selection.

This guide provides a standardized, high-fidelity protocol for determining the dose-response curve of Epirubicin in A549 cells using the Cell Counting Kit-8 (CCK-8/WST-8). Unlike the legacy MTT assay, CCK-8 utilizes a water-soluble tetrazolium salt that requires no solubilization step, reducing pipetting errors and allowing for higher sensitivity in detecting metabolic activity.

Mechanism of Action

Understanding the pharmacodynamics of Epirubicin is crucial for interpreting the "lag phase" often seen in cytotoxicity assays. Apoptosis is not instantaneous; it requires the accumulation of DNA damage and p53 pathway activation (A549 cells are p53 wild-type).

Figure 1: Pharmacodynamic pathway of Epirubicin-induced apoptosis in A549 cells.

Experimental Design Strategy

To ensure data integrity and reproducibility, this protocol incorporates specific design choices:

-

Assay Selection (CCK-8 vs. MTT): We utilize WST-8 (CCK-8).[5][6] Unlike MTT, which forms insoluble formazan crystals requiring DMSO solubilization (destroying the cells), WST-8 produces a water-soluble formazan.[5][6] This allows for a "no-wash" protocol, minimizing the loss of loosely adherent dying cells.

-

Seeding Density (The "Linearity Rule"): A549 cells are epithelial and contact-inhibited. Over-seeding leads to premature confluence, masking drug toxicity. We target 4,000 cells/well to ensure cells remain in the log-growth phase for the entire 72-hour duration.

-

Edge Effect Mitigation: Evaporation in the outer wells of a 96-well plate causes volume changes that skew concentration data. We strictly use the "Central 60" design, filling outer wells with PBS.

Materials & Reagents

| Component | Specification | Storage |

| Cell Line | A549 (ATCC® CCL-185™) | Liquid Nitrogen (Vapor Phase) |

| Media | F-12K or DMEM + 10% FBS + 1% Pen/Strep | 4°C |

| Drug | Epirubicin Hydrochloride (Purity >98%) | -20°C (Desiccated) |

| Assay Reagent | Cell Counting Kit-8 (CCK-8) | 4°C (Protect from light) |

| Plate | 96-well Clear Flat-Bottom TC-treated | Room Temp |

| Solvent | Sterile Water (preferred) or DMSO | Room Temp |

Safety Note: Epirubicin is a potent mutagen and cytotoxic agent. Handle in a Class II Biosafety Cabinet.

Detailed Protocol

Phase 1: Cell Seeding (Day 0)

-

Harvest A549 cells using Trypsin-EDTA.[7] Neutralize with complete media.

-

Count cells using a hemocytometer or automated counter. Viability must be >95%.

-

Dilute cells to 4 x 10⁴ cells/mL in complete media.

-

Dispense 100 µL of cell suspension into the inner 60 wells of a 96-well plate (4,000 cells/well).

-

Critical Step: Add 200 µL of sterile PBS to the 36 outer edge wells (rows A/H and columns 1/12).

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 2: Drug Preparation & Treatment (Day 1)

Design Logic: Epirubicin IC50 in A549 is typically between 0.5 µM and 2.0 µM (48h). We will use a semi-log dilution series to cover 3 orders of magnitude.

-